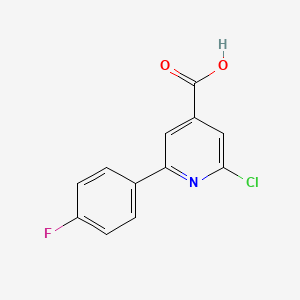
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H7ClFNO2 It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a fluorophenyl group at the 6-position, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically proceeds under mild conditions and is highly efficient.
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(4-fluorophenyl)pyridine-4-carboxylic acid or 2-thio-6-(4-fluorophenyl)pyridine-4-carboxylic acid.
Oxidation Products: Derivatives such as this compound derivatives with additional functional groups.
Reduction Products: Alcohols such as 2-chloro-6-(4-fluorophenyl)pyridine-4-methanol.
Aplicaciones Científicas De Investigación
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals, contributing to various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure but with a methoxy group instead of a fluorine atom, leading to different electronic properties and reactivity.
2-Chloro-6-phenylpyridine-4-carboxylic acid: Lacks the fluorine atom, resulting in different binding affinities and selectivity in biological applications.
2-Chloro-6-(4-methylphenyl)pyridine-4-carboxylic acid: Contains a methyl group, affecting its hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C12H7ClFNO2 |
|---|---|
Peso molecular |
251.64 g/mol |
Nombre IUPAC |
2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-6-8(12(16)17)5-10(15-11)7-1-3-9(14)4-2-7/h1-6H,(H,16,17) |
Clave InChI |
RJZDWRPGCXJVFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


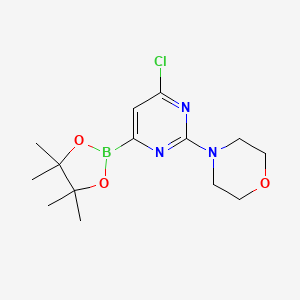
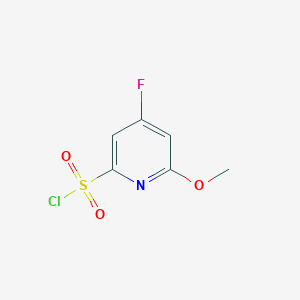
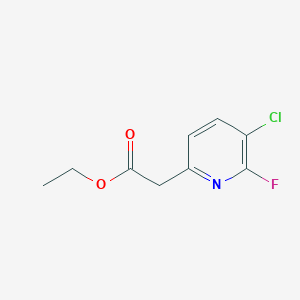
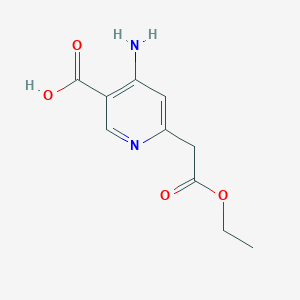
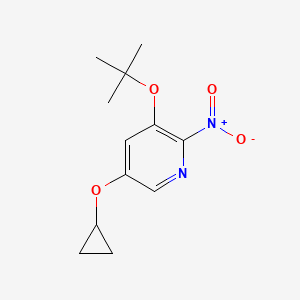
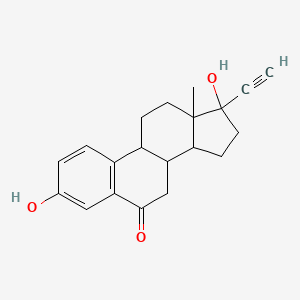
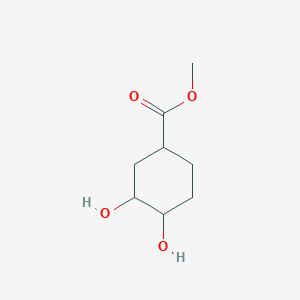

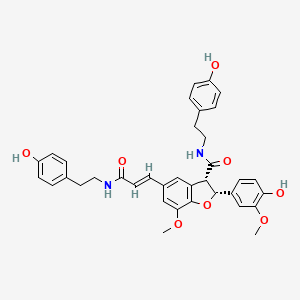
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
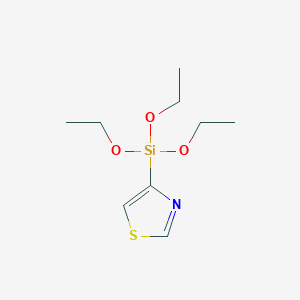
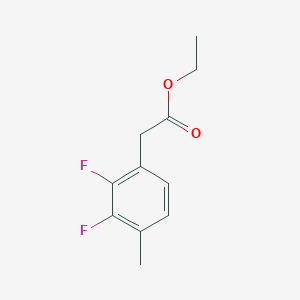
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
